molecular formula C9H13N3O2 B13285979 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13285979
M. Wt: 195.22 g/mol
InChI Key: JFVFYHZORDMRFA-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a piperidine ring fused to a pyrazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with pyrazole carboxylic acid under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine and pyrazole derivatives. The process often includes steps like protection and deprotection of functional groups, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(Piperidin-3-yl)-1H-pyrazole-4-methyl: Similar structure but with a methyl group instead of a carboxylic acid.

Uniqueness: 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a piperidine ring and a pyrazole ring with a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are distinct from its analogs.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-piperidin-3-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h4,6,8,10H,1-3,5H2,(H,13,14)

InChI Key

JFVFYHZORDMRFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C=C(C=N2)C(=O)O

Origin of Product

United States

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